molecular formula C18H19ClN4O B3007972 3-[5-(3-Chlorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyridazine CAS No. 2415516-29-7

3-[5-(3-Chlorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyridazine

Cat. No.: B3007972
CAS No.: 2415516-29-7
M. Wt: 342.83
InChI Key: UAHBEDVPKPTNOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(3-Chlorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyridazine is a complex organic compound that features a unique structure combining a pyridazine ring with a pyrrolo[3,4-c]pyrrole moiety

Properties

IUPAC Name

(3-chlorophenyl)-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O/c1-12-5-6-17(21-20-12)22-8-14-10-23(11-15(14)9-22)18(24)13-3-2-4-16(19)7-13/h2-7,14-15H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHBEDVPKPTNOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CC3CN(CC3C2)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(3-Chlorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyridazine typically involves multi-step organic reactions. One common approach is the condensation of 3-chlorobenzoyl chloride with an appropriate pyrrole derivative under controlled conditions. This is followed by cyclization reactions to form the octahydropyrrolo[3,4-c]pyrrole core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-[5-(3-Chlorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyridazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[5-(3-Chlorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[5-(3-Chlorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyridazine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating inflammatory responses and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(3-Chlorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyridazine is unique due to its combined pyridazine and pyrrolo[3,4-c]pyrrole structure, which imparts distinct chemical and biological properties. This dual-ring system is not commonly found in other compounds, making it a valuable scaffold for drug discovery and materials science .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.